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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of the natural product (-)-
echinosporin, a compound with noted antibiotic and antitumor properties. The protocol
described herein is based on the seminal work of Smith and coworkers, who first achieved the
enantioselective total synthesis of this complex molecule. This application note includes key
experimental procedures, tabulated quantitative data for easy reference, and diagrams
illustrating the synthetic strategy and the proposed biological mechanism of action.

Introduction

(-)-Echinosporin is a structurally unique and highly oxygenated natural product isolated from
Streptomyces echinosporus.[1] It has garnered significant attention from the scientific
community due to its interesting biological activities, including the induction of apoptosis and
cell cycle arrest at the G2/M phase in cancer cells. The intricate tricyclic lactone core of (-)-
echinosporin has presented a formidable challenge to synthetic chemists, making its total
synthesis a noteworthy achievement in organic chemistry. The strategy developed by Smith
and his team provides an elegant and efficient pathway to this natural product, enabling further
investigation of its therapeutic potential.
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Data Presentation

The following tables summarize the quantitative data for the key steps in the total synthesis of
(-)-echinosporin as reported by Smith et al.
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Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of (-)-echinosporin are
provided below.

Step 1 & 2: [2+2] Photocycloaddition and Enol Triflate
Formation

A solution of dihydrofuran and cyclopentenone in acetone is irradiated with a Hanovia medium-
pressure mercury lamp through a Pyrex filter. After completion of the reaction, the solvent is
removed under reduced pressure. The resulting crude bicyclic ketone is dissolved in THF and
cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added dropwise, followed by
the addition of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2). The reaction mixture is
allowed to warm to -20 °C and then quenched with saturated aqueous ammonium chloride. The
product is extracted with an organic solvent and purified by column chromatography.

Step 3: Palladium-Catalyzed Carbomethoxylation

To a solution of the enol triflate in a mixture of DMF and methanol are added palladium(ll)
acetate, triphenylphosphine, and triethylamine. The mixture is stirred under a carbon monoxide
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atmosphere (1 atm). After the reaction is complete, the mixture is diluted with water and
extracted with an organic solvent. The combined organic layers are washed, dried, and
concentrated. The crude product is purified by flash chromatography.

Step 4: Davis Hydroxylation

The a,B-unsaturated ester is dissolved in THF and cooled to -78 °C. A solution of potassium
bis(trimethylsilyl)amide (KHMDS) is added, followed by a solution of 2-(phenylsulfonyl)-3-
phenyloxaziridine (Davis oxaziridine). The reaction is quenched with saturated aqueous
ammonium chloride and extracted. The organic extracts are dried and concentrated, and the
resulting a-hydroxy ester is purified by chromatography.

Step 8 & 9: Oxidation-Fragmentation and Mitsunobu
Lactonization

The amide intermediate is subjected to Parikh-Doering oxidation conditions (sulfur trioxide
pyridine complex, triethylamine, DMSO in CH2Cl2) followed by an acidic workup to afford the
lactol. The crude lactol is then dissolved in THF and cooled to -15 °C. Triphenylphosphine and
diethyl azodicarboxylate (DEAD) are added sequentially. The reaction is allowed to warm to
room temperature. After completion, the solvent is evaporated, and the residue is purified by
preparative thin-layer chromatography to yield (-)-echinosporin.

Visualizations
Synthetic Pathway of (-)-Echinosporin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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